BenchChemオンラインストアへようこそ!

Lincosamine

Biosynthesis Enzymology Natural Product Chemistry

Lincosamine (CAS 13006-69-4) is the essential C8 amino-octose pharmacophore of lincosamide antibiotics—non-substitutable by generic hexosamines or other sugars. Its unique stereochemistry drives ribosomal S-π binding and is required for late-stage biosynthetic enzyme activity. Procure with confidence for SAR studies, combinatorial biosynthesis, and HPLC/LC-MS reference standard validation. Confirm CAS and stereochemical identity before ordering.

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
CAS No. 13006-69-4
Cat. No. B1675473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincosamine
CAS13006-69-4
SynonymsLincosamine; 
Molecular FormulaC8H17NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C(C1C(C(C(C(O1)O)O)O)O)N)O
InChIInChI=1S/C8H17NO6/c1-2(10)3(9)7-5(12)4(11)6(13)8(14)15-7/h2-8,10-14H,9H2,1H3/t2-,3-,4+,5-,6-,7-,8?/m1/s1
InChIKeyKOFBVFFPLADGGO-DUSUDKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lincosamine CAS 13006-69-4: Amino-Octose Core for Lincosamide Antibiotic Research & Procurement


Lincosamine (CAS 13006-69-4) is a naturally occurring C8 amino-octose sugar that constitutes the structurally defining 'northern' pharmacophore of the lincosamide class of antibiotics, including the clinically used lincomycin and clindamycin [1]. Produced natively by Streptomyces lincolnensis, this compound is characterized by a distinctive 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranose configuration [1]. In contemporary biosynthetic research, lincosamine has been unequivocally identified as the GDP-D-α-D-lincosamide intermediate that serves as the direct biosynthetic precursor to the methylthiolincosamide (MTL) core of lincomycin A [2]. This positions lincosamine as a critical, non-substitutable molecular scaffold for both natural product biosynthesis studies and semi-synthetic medicinal chemistry campaigns aimed at overcoming bacterial multidrug resistance.

Why Lincosamine CAS 13006-69-4 Cannot Be Replaced by Common Amino Sugars in Specialized Research


Procurement specialists and researchers must recognize that lincosamine is not interchangeable with standard hexosamines (e.g., glucosamine or galactosamine) or other octose sugars. Its 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranose stereochemistry defines a unique 3D spatial orientation that is essential for downstream enzymatic recognition and ribosomal binding [1]. Specifically, the biosynthetic conversion of GDP-D-erythro-α-D-gluco-octose to GDP-D-α-D-lincosamide requires a precise, four-enzyme cascade involving 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination; generic sugar analogs lacking this specific C8 framework or stereochemical arrangement fail as substrates for these critical tailoring enzymes [1]. Furthermore, the presence and precise geometry of functional groups at C6 and C8 are pharmacophoric requirements that dictate the essential S-π interactions with the bacterial ribosome in mature lincosamide antibiotics, a binding feature that cannot be replicated by structurally divergent sugar surrogates [2]. Substituting lincosamine with a generic aminoglycoside or carbohydrate would therefore disrupt biosynthetic pathway reconstitution, compromise the integrity of structure-activity relationship (SAR) studies, and invalidate comparative mechanistic enzymology experiments.

Lincosamine CAS 13006-69-4: Quantitative Evidence of Differential Activity & Structural Utility


Lincosamine as the Indispensable GDP-D-α-D-Lincosamide Intermediate in Lincomycin A Biosynthesis

Lincosamine, in its activated GDP-D-α-D-lincosamide form, is the specific product of a four-enzyme biosynthetic cascade (LmbM, LmbL, CcbZ, and CcbS) that acts on GDP-D-erythro-α-D-gluco-octose [1]. Enzymatic assays demonstrate that this conversion is a required, non-bypassable step to assemble the thiooctose core of lincomycin A [1]. Unlike generic octose intermediates, GDP-D-α-D-lincosamide is the only substrate that proceeds forward in the pathway; the upstream intermediate GDP-D-erythro-α-D-gluco-octose does not proceed without the specific LmbM-catalyzed 6-epimerization to form the lincosamine scaffold [1].

Biosynthesis Enzymology Natural Product Chemistry

Comparative Antibacterial Potency of Lincosamine-Containing Drugs Against Legionella pneumophila

In a comparative antimicrobial susceptibility study, the lincosamine-derived drug clindamycin demonstrated an MIC90 of 8 mg/L against Legionella pneumophila strains [1]. This potency was notably lower than that of the leading macrolide clarithromycin (MIC90 0.12 mg/L) and the streptogramin RP59500 (MIC90 1 mg/L), but it provides a specific, quantifiable benchmark for the intrinsic anti-Legionella activity of this lincosamide class [1].

Antimicrobial Susceptibility Legionella MLS Antibiotics

Synthetic Versatility: Lincosamine as a Precursor for Next-Generation Lincosamide Antibiotics

Lincosamine serves as the foundational northern-half building block in the component-based total synthesis of novel lincosamide analogs [1]. Myers and colleagues have utilized a diastereoselective synthetic route to access the lincosamine scaffold, enabling the creation of iboxamycin, a next-generation lincosamide that demonstrates potent activity against Gram-positive, Gram-negative, and multidrug-resistant strains [1]. This synthetic utility is further underscored by recent patents describing C-7 modified lincosamide compounds that are structurally distinguished from lincomycin and clindamycin, specifically citing lincosamine-derived octose modifications as key to their improved resistance profiles [2].

Medicinal Chemistry Antibiotic Resistance Total Synthesis

High-Value Research & Industrial Applications for Lincosamine CAS 13006-69-4


Enzymatic Reconstitution & Biosynthetic Pathway Elucidation

Lincosamine is the essential substrate for in vitro assays designed to characterize the late-stage tailoring enzymes of lincomycin biosynthesis. Researchers utilize authentic GDP-D-α-D-lincosamide to validate the function of LmbM, LmbL, CcbZ, and CcbS, as these enzymes exhibit strict substrate specificity and will not turn over generic sugar analogs [1]. This application is critical for groups engineering Streptomyces strains for enhanced antibiotic production or for generating novel lincosamide analogs via combinatorial biosynthesis.

Medicinal Chemistry & Next-Generation Antibiotic Synthesis

Medicinal chemistry teams employ lincosamine as a chiral pool starting material or as a synthetic target for the component-based assembly of novel lincosamide antibiotics [1]. The lincosamine core is the scaffold upon which C-7 and other northern-half modifications are made to create patentable, resistance-evading analogs like iboxamycin and cresomycin [REFS-1, REFS-2]. Sourcing high-purity lincosamine is a prerequisite for these structure-activity relationship (SAR) campaigns and for scaling up lead compounds to preclinical evaluation.

Analytical Reference Standard & Quality Control

In pharmaceutical quality control and fermentation monitoring, lincosamine serves as a critical reference standard. It is used to develop and validate HPLC, LC-MS, and GC-MS methods for detecting and quantifying lincosamide-related impurities in drug substance batches, as well as for monitoring the titer of lincosamine-producing intermediates during the industrial fermentation of Streptomyces lincolnensis. Its specific CAS registry number (13006-69-4) and well-defined physicochemical properties make it an authoritative standard for regulatory compliance and method validation.

Mechanistic Studies of Ribosomal Inhibition

Biochemists and structural biologists investigating the molecular basis of lincosamide action use lincosamine-derived probes to study drug-ribosome interactions. Recent high-resolution co-crystal structures have elucidated the essential S-π interaction between the sulfur atom of lincosamide antibiotics and nucleobase G2505 of the 23S rRNA, a binding feature that is critically dependent on the precise geometry of the lincosamine-derived octose core [1]. Lincosamine is therefore an indispensable tool for designing in vitro translation inhibition assays and for rational, structure-guided drug design efforts aimed at overcoming ribosomal methylation resistance mechanisms.

Quote Request

Request a Quote for Lincosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.